molecular formula C7H6Br2N2O B2796882 3,5-Dibromo-1-cyclopropyl-pyrazin-2-one CAS No. 2306268-19-7

3,5-Dibromo-1-cyclopropyl-pyrazin-2-one

Cat. No. B2796882
CAS RN: 2306268-19-7
M. Wt: 293.946
InChI Key: IJRIDSYRZGMHJM-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-cyclopropyl-pyrazin-2-one, also known as DCPP, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields. DCPP is a pyrazinone derivative that has been studied for its ability to inhibit the growth of cancer cells and its potential as a therapeutic agent for neurological disorders. In

Scientific Research Applications

Heterocyclic Synthesis and Functionalization

3,5-Dibromo-1-cyclopropyl-pyrazin-2-one is a compound that has garnered attention in the field of organic chemistry, especially in the synthesis and functionalization of heterocyclic compounds. One notable application is its role in the synthesis of pyrazinones and oxazinones, compounds that are valuable in the development of various heterocyclic systems. For instance, the multifunctionalized 2-azadiene system derived from pyrazinones can undergo cycloaddition reactions, leading to the formation of pyridine or pyrazine derivatives. Furthermore, an intramolecular version of this process can yield c-anellated 2(1H)pyridin(on)es, showcasing the compound's utility in constructing complex molecular architectures (Hoornaert, 2010).

Microwave-Mediated Synthesis

Another significant application involves the microwave-mediated synthesis of 3,5-diaryl-(1H)-pyrazin-2-ones, a process that underscores the efficiency and versatility of this compound in organic synthesis. This method provides a streamlined approach to synthesizing diaryl-substituted pyrazin-2-ones, a scaffold present in numerous biologically active molecules. The use of a microwave-mediated procedure for the ring closure reaction of the pyrazin-2-one ring demonstrates an innovative alternative to traditional synthetic methods, offering advantages such as reduced reaction times and increased yield efficiency (Johannes et al., 2013).

Cyclopropylidene Interception and Rearrangement

The compound's utility is further exemplified in reactions involving cyclopropylidenes and their rearrangement to strained cyclic allenes. Research in this area showcases the intricate reactivity patterns that can be harnessed for the construction of complex molecular frameworks, providing insights into mechanistic pathways and expanding the repertoire of synthetic methodologies available to chemists (Esquivel-Amores et al., 2018).

properties

IUPAC Name

3,5-dibromo-1-cyclopropylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O/c8-5-3-11(4-1-2-4)7(12)6(9)10-5/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRIDSYRZGMHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(N=C(C2=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1-cyclopropyl-pyrazin-2-one

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